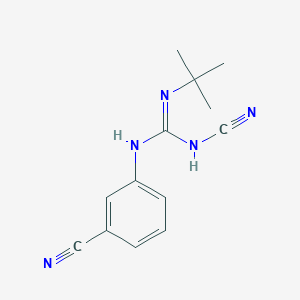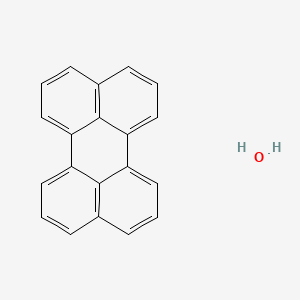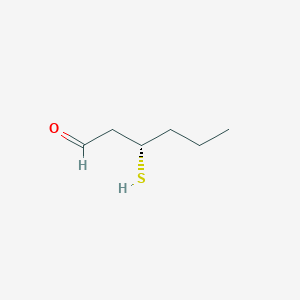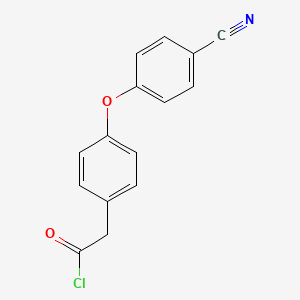
Benzeneacetyl chloride, 4-(4-cyanophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- is an organic compound with the molecular formula C15H10ClNO2. It is a derivative of benzeneacetyl chloride, where the benzene ring is substituted with a 4-cyanophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- typically involves the reaction of benzeneacetyl chloride with 4-cyanophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solvents such as dichloromethane or toluene can help in dissolving the reactants and facilitating the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 4-(4-cyanophenoxy)benzoic acid.
Reduction: Formation of 4-(4-aminophenoxy)benzeneacetyl chloride.
Aplicaciones Científicas De Investigación
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The nitrile group can also participate in reactions, such as reduction to form amines. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the acetyl chloride group.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetyl chloride: The parent compound without the 4-cyanophenoxy group.
4-Chlorophenylacetyl chloride: A similar compound with a chlorine substituent instead of the cyanophenoxy group.
4-Benzyloxyphenylacetyl chloride: A compound with a benzyloxy substituent instead of the cyanophenoxy group.
Uniqueness
Benzeneacetyl chloride, 4-(4-cyanophenoxy)- is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct reactivity and properties The nitrile group enhances the electrophilicity of the acetyl chloride group, making it more reactive towards nucleophiles
Propiedades
Número CAS |
190956-38-8 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-[4-(4-cyanophenoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C15H10ClNO2/c16-15(18)9-11-1-5-13(6-2-11)19-14-7-3-12(10-17)4-8-14/h1-8H,9H2 |
Clave InChI |
ZYVNBMIGADXHHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)Cl)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

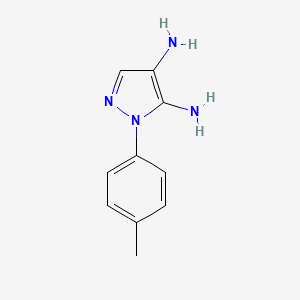

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
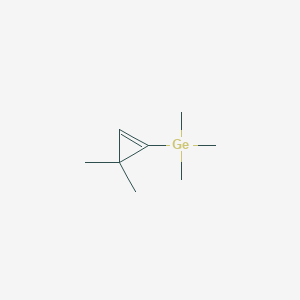


![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
